{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride
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Overview
Description
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a heterocyclic compound that features a boronic acid group attached to an imidazo[1,2-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the formation of the imidazo[1,2-a]pyridine ring system through the condensation of appropriate precursors.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazo[1,2-a]pyridine scaffold.
Oxidative Coupling: This method involves the coupling of suitable precursors under oxidative conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Oxidation Reactions: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can lead to the formation of reduced analogs
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively .
Scientific Research Applications
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The imidazo[1,2-a]pyridine core can interact with various biological pathways, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the boronic acid group.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core
Uniqueness
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6;/h2-5,12-13H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQTXNAEGMKHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN2C1=NC=C2)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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